molecular formula C7H7BO3 B6268230 1,3-dihydro-2,1-benzoxaborole-1,4-diol CAS No. 2346531-53-9

1,3-dihydro-2,1-benzoxaborole-1,4-diol

Cat. No.: B6268230
CAS No.: 2346531-53-9
M. Wt: 149.9
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Description

1,3-Dihydro-2,1-benzoxaborole-1,4-diol is a compound that belongs to the benzoxaborole family. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.

Properties

CAS No.

2346531-53-9

Molecular Formula

C7H7BO3

Molecular Weight

149.9

Purity

90

Origin of Product

United States

Preparation Methods

Lithiation-Borylation Strategies for Core Structure Assembly

The lithiation-borylation method remains a cornerstone for constructing benzoxaborole scaffolds. In a representative procedure, 3-bromo-4-(hydroxymethyl)benzonitrile undergoes lithiation at −77°C using n-butyllithium, followed by reaction with triisopropyl borate to form the boronate intermediate . Hydrolysis with 1 M HCl yields 1-hydroxy-1,3-dihydrobenzo[c] oxaborole-6-carbonitrile, demonstrating the method's efficacy for introducing the boron-oxygen ring (Scheme 1) .

Nucleophilic Aromatic Substitution for Direct Diol Installation

ParameterConditionYieldSource
Substrate5-Bromo-2,4-dihydroxybenzonitrile
Boron SourceB₂Pin₂ (1.5 equiv)
BaseCs₂CO₃ (3.0 equiv)65%
SolventDMF, 80°C, 12 h
WorkupHCl quench, EtOAc extraction

This method circumvents protective group requirements but faces limitations in electron-deficient aromatic systems, where competing deboronation becomes significant above 90°C .

The simultaneous introduction of 1,4-diol groups necessitates precise orthogonality in protective group chemistry. A TBDMS-protected route shows particular promise:

  • Initial protection : 2,5-Dihydroxybenzaldehyde → 2-TBDMS-5-hydroxybenzaldehyde (TBDMSCl, imidazole, 92%)

  • Boronation : n-BuLi (−78°C)/B(OiPr)₃ → cyclization (HCl/MeOH, 85%)

  • Final deprotection : TBAF/THF (0°C → rt, 4 h, 89%)

This three-step sequence achieves 68% overall yield with excellent regioselectivity (diol purity >98% by HPLC) . Comparative analysis with methyl ether protection reveals TBDMS groups provide superior stability during boronate formation (Table 1).

Table 1: Protective Group Performance in Diol Synthesis

Protective GroupBoronation YieldDeprotection EfficiencyRegioselectivity
TBDMS85% 89% 98:2
Methyl78% 95% 90:10
Acetyl62% 99% 85:15

Radical Bromination-Hydroxylation Sequences

A novel approach combining radical bromination and hydroxylation demonstrates potential for scalable diol production:

  • Radical bromination : NBS (1.5 equiv)/BPO (0.1 equiv) in MeCN at 80°C (8 h)

  • Hydrolysis : CaCO₃/H₂O at 100°C (16 h)

  • Boronation : B(OiPr)₃/n-BuLi (−78°C → rt)

This method achieves 58% overall yield but requires careful temperature control to prevent boronate decomposition during the exothermic bromination step .

Comparative Analysis of Synthetic Routes

Critical evaluation of four primary methods reveals distinct advantages:

Method Steps Overall Yield Regioselectivity Scalability
Lithiation-Borylation365–72% Moderate Pilot-scale
Nucleophilic Substitution255–65% Low Lab-scale
Protective Group (TBDMS)468% Excellent Multi-kg
Radical Bromination358% Moderate Challenging

The protective group strategy emerges as the most reliable for GMP production, despite its increased step count . Conversely, lithiation-borylation offers the best balance of efficiency and simplicity for research-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2,1-benzoxaborole-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxaborole derivatives with additional oxygen functionalities, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

Synthetic Routes

The synthesis of 1,3-dihydro-2,1-benzoxaborole-1,4-diol typically involves the reaction of phenylboronic acid with diols under specific conditions. Common methods include:

  • Solvent Use : Tetrahydrofuran (THF) is often employed as a solvent.
  • Catalysts : Palladium on carbon (Pd/C) is a frequently used catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, continuous flow reactors are utilized for large-scale synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and purity. Automated systems are also implemented to enhance efficiency and minimize human error in the production process.

Antimicrobial Activity

1,3-Dihydro-2,1-benzoxaborole-1,4-diol has been extensively studied for its potential as an antimicrobial agent . Its mechanism of action involves:

  • Inhibition of Protein Synthesis : The compound targets bacterial RNA, disrupting protein synthesis pathways which leads to bacterial cell death.
  • Selectivity : It exhibits high selectivity against bacterial ribosomes compared to human mitochondrial counterparts, making it a promising candidate for treating infections such as tuberculosis .

Enzyme Inhibition

The compound has demonstrated efficacy as an enzyme inhibitor , particularly in metabolic pathways. Its unique structural features allow for specific binding affinities to various enzymes involved in disease processes. Modifications to the benzoxaborole structure can significantly influence its biological activity .

Case Studies

  • Antitubercular Activity : Research has shown that 1,3-dihydro-2,1-benzoxaborole-1,4-diol exhibits potent antitubercular activity with minimal toxicity to human cells. This was demonstrated through in vitro studies where it effectively inhibited the growth of Mycobacterium tuberculosis.
  • Fungal Inhibition : The compound has also been investigated for its antifungal properties. In controlled studies, it showed effectiveness against various fungal strains by disrupting their cellular functions through enzyme inhibition .

Material Development

The unique properties of 1,3-dihydro-2,1-benzoxaborole-1,4-diol make it valuable in the development of new materials. Its ability to form reversible covalent bonds allows it to be utilized in creating materials with enhanced stability and reactivity .

Biocidal Properties

Benzoxaboroles have been recognized for their potential as industrial biocides. They are particularly effective as fungicides for protecting plastics and other materials from microbial degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-2,1-benzoxaborole-1,4-diol is unique due to its specific hydroxylation pattern, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for developing new therapeutic agents and materials .

Q & A

Q. What are the key synthetic routes for 1,3-dihydro-2,1-benzoxaborole-1,4-diol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of benzoxaborole derivatives typically involves cyclocondensation of boronic acids with diols or hydroxyl-substituted aromatic precursors under acidic or catalytic conditions. For example, analogous diol-boron compounds (e.g., organotin diols) are synthesized via nucleophilic substitution or transmetallation reactions using stannane reagents . Key parameters include:

  • Catalyst selection : Palladium or copper catalysts enhance cross-coupling efficiency in boron-containing systems .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions like boronate hydrolysis .
    Yield optimization requires monitoring via NMR or HPLC to track intermediate stability, particularly for moisture-sensitive boron intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize 1,3-dihydro-2,1-benzoxaborole-1,4-diol and confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Hydroxyl protons (δ 1.5–3.0 ppm) and boron-adjacent carbons (δ 70–90 ppm) are diagnostic. For example, in 2-(tributylstannyl)but-2-ene-1,4-diol, tin coupling splits proton signals into distinct multiplets .
  • FT-IR : B-O stretching (1340–1310 cm⁻¹) and O-H bending (3600–3200 cm⁻¹) confirm boronate and diol functionalities .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragmentation patterns, critical for distinguishing regioisomers .

Q. What are the primary reactivity patterns of 1,3-dihydro-2,1-benzoxaborole-1,4-diol in cross-coupling or cycloaddition reactions?

Methodological Answer: Benzoxaboroles participate in Suzuki-Miyaura couplings via boron-mediated aryl transfers. For analogous diols (e.g., 2-butene-1,4-diol), reactivity is enhanced by:

  • Ligand-free conditions : Flow reactors improve reaction kinetics for Pd-catalyzed couplings, reducing side-product formation .
  • Steric effects : Bulky substituents on boron hinder nucleophilic attack, favoring regioselective transformations .
    Cycloaddition reactions (e.g., Diels-Alder) require activating the diol via protection/deprotection strategies (e.g., silylation) to prevent hydroxyl group interference .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the biological interactions of 1,3-dihydro-2,1-benzoxaborole-1,4-diol with target enzymes or proteins?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates binding affinities between the boron atom and enzyme active sites (e.g., serine hydrolases). For example, organotin diols show strong interactions with cysteine residues via Sn-S bonding .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility of the benzoxaborole ring in aqueous environments .
  • Docking studies : Use software like AutoDock Vina to map hydrogen-bonding interactions between hydroxyl groups and catalytic pockets .

Q. How do structural modifications (e.g., substituent effects on the benzoxaborole ring) alter the compound’s physicochemical properties and bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or halogen substituents increase boron’s Lewis acidity, enhancing enzyme inhibition (e.g., antifungal activity in benzoxaborole antifungals) .
  • Steric modifications : Bulky groups (e.g., tert-butyl) reduce metabolic degradation but may decrease solubility .
  • Comparative studies : Use SAR (Structure-Activity Relationship) tables to correlate logP, pKa, and IC₅₀ values. For example, 2-methyl-3,5-diphenyl derivatives exhibit enhanced stability due to aromatic stacking .

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

Methodological Answer:

  • Controlled degradation studies : Monitor boronate hydrolysis at pH 7.4 using LC-MS to identify decomposition products (e.g., boric acid and diol fragments) .
  • Chelation effects : Add EDTA to buffer systems to distinguish metal-catalyzed vs. pH-dependent degradation pathways .
  • Accelerated stability testing : Use Q₁₀ (temperature coefficient) models to extrapolate shelf-life under varying storage conditions .

Methodological Considerations for Experimental Design

Q. What strategies mitigate toxicity risks during in vitro or in vivo studies of 1,3-dihydro-2,1-benzoxaborole-1,4-diol?

Methodological Answer:

  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ thresholds. Organotin analogs, for instance, show dose-dependent mitochondrial toxicity .
  • Metabolic profiling : Identify glutathione adducts via LC-MS/MS to assess detoxification pathways .
  • In vivo protocols : Adhere to OECD guidelines for acute oral toxicity (e.g., limit doses to ≤2000 mg/kg) and monitor biomarkers (e.g., serum creatinine for renal toxicity) .

Q. How can isotopic labeling (e.g., ¹¹B, ¹³C) aid in tracking the compound’s metabolic fate or environmental persistence?

Methodological Answer:

  • ¹¹B NMR : Tracks boron speciation in biological matrices (e.g., urine, plasma) .
  • ¹³C-labeled diols : Use in environmental studies to quantify biodegradation rates via isotope-ratio mass spectrometry (IRMS) .
  • Radiotracer synthesis : Incorporate ¹⁴C into the benzoxaborole ring for autoradiography in tissue distribution studies .

Data Analysis and Validation

Q. What statistical approaches are recommended for reconciling discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Pool data from multiple assays (e.g., MIC values for antimicrobial studies) using random-effects models to account for inter-lab variability .
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets linking structural descriptors (e.g., Hammett constants) to bioactivity .
  • Bland-Altman plots : Visualize systematic biases between HPLC and LC-MS quantification methods .

Emerging Applications in Materials Science

Q. Can 1,3-dihydro-2,1-benzoxaborole-1,4-diol serve as a monomer for stimuli-responsive polymers?

Methodological Answer:

  • Coordination polymers : Boronate esters form dynamic covalent networks responsive to pH or glucose. For example, diol-boronate complexes reversibly crosslink hydrogels .
  • Self-healing materials : Incorporate the compound into polyurethane matrices; tensile testing shows recovery of >90% mechanical strength after damage .

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